Cas no 306979-60-2 (4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile)

4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile is a specialized organic compound featuring a benzonitrile core substituted with a 1-methyl-2-oxopropoxy group. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic chemistry, particularly for pharmaceuticals and agrochemicals. Its ketone and nitrile functionalities offer versatile sites for further derivatization, enabling applications in cross-coupling reactions, nucleophilic additions, and cyclization processes. The compound's stability under standard conditions ensures ease of handling and storage. Its well-defined molecular architecture allows for precise modifications, supporting the development of complex molecules with tailored properties. Suitable for research and industrial-scale synthesis, it serves as a key building block in advanced organic transformations.
4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile structure
306979-60-2 structure
Product name:4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile
CAS No:306979-60-2
MF:C11H11NO2
Molecular Weight:189.210542917252
MDL:MFCD00243580
CID:3047229
PubChem ID:2769054

4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile 化学的及び物理的性質

名前と識別子

    • 4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile
    • Benzonitrile, 4-(1-methyl-2-oxopropoxy)-
    • CS-0450777
    • AKOS005069529
    • 4-(3-oxobutan-2-yloxy)benzonitrile
    • 306979-60-2
    • MFCD00243580
    • 4-[(3-oxobutan-2-yl)oxy]benzonitrile
    • 12K-026
    • 4-(1-Methyl-2-oxopropoxy)benzencarbonitrile
    • 4-((3-Oxobutan-2-yl)oxy)benzonitrile
    • MDL: MFCD00243580
    • インチ: 1S/C11H11NO2/c1-8(13)9(2)14-11-5-3-10(7-12)4-6-11/h3-6,9H,1-2H3
    • InChIKey: UHZAHWXTMDSTLF-UHFFFAOYSA-N
    • SMILES: C(#N)C1=CC=C(OC(C)C(=O)C)C=C1

計算された属性

  • 精确分子量: 189.078978594g/mol
  • 同位素质量: 189.078978594g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 245
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.8
  • トポロジー分子極性表面積: 50.1Ų

じっけんとくせい

  • ゆうかいてん: 74-76°C

4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile Security Information

  • HazardClass:IRRITANT

4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Key Organics Ltd
12K-026-25G
4-(1-methyl-2-oxopropoxy)benzenecarbonitrile
306979-60-2 >95%
25g
£968.00 2023-09-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1521444-2g
4-((3-Oxobutan-2-yl)oxy)benzonitrile
306979-60-2 98%
2g
¥2597.00 2024-08-02
Key Organics Ltd
12K-026-5MG
4-(1-methyl-2-oxopropoxy)benzenecarbonitrile
306979-60-2 >95%
5mg
£46.00 2023-09-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1521444-5g
4-((3-Oxobutan-2-yl)oxy)benzonitrile
306979-60-2 98%
5g
¥3900.00 2024-08-02
TRC
M223873-500mg
4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile
306979-60-2
500mg
$ 210.00 2022-06-04
Key Organics Ltd
12K-026-100G
4-(1-methyl-2-oxopropoxy)benzenecarbonitrile
306979-60-2 >95%
100g
£3300.00 2023-09-08
Key Organics Ltd
12K-026-1MG
4-(1-methyl-2-oxopropoxy)benzenecarbonitrile
306979-60-2 >95%
1mg
£37.00 2023-09-08
Key Organics Ltd
12K-026-10G
4-(1-methyl-2-oxopropoxy)benzenecarbonitrile
306979-60-2 >95%
10g
£440.00 2023-09-08
abcr
AB158631-25g
4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile; .
306979-60-2
25g
€1638.60 2025-02-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
043228-1g
4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile
306979-60-2 >95%
1g
1217CNY 2021-05-07

4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile 関連文献

4-(1-Methyl-2-oxopropoxy)benzenecarbonitrileに関する追加情報

Professional Introduction to 4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile (CAS No. 306979-60-2)

4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile, with the chemical formula C11H10O3N, is a significant compound in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, identified by its CAS number CAS NO.306979-60-2, has garnered attention due to its versatile structural features and potential applications in the development of novel therapeutic agents. The presence of both a benzenecarbonitrile moiety and an alkoxy group with a ketone functionality makes it a valuable intermediate for further chemical modifications and derivatization.

The benzenecarbonitrile group is known for its ability to participate in various chemical reactions, including nucleophilic substitution and condensation reactions, which are pivotal in the synthesis of more complex molecules. In contrast, the 1-methyl-2-oxopropoxy group introduces a unique stereochemical environment that can influence the reactivity and selectivity of subsequent transformations. This combination of functional groups makes 4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile a promising candidate for exploring new pharmacophores and drug candidates.

Recent advancements in medicinal chemistry have highlighted the importance of incorporating diverse structural motifs into drug molecules to enhance their efficacy and reduce side effects. The compound 4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile exemplifies this trend by integrating multiple pharmacologically relevant features into a single scaffold. For instance, studies have shown that benzenecarbonitrile derivatives can exhibit antimicrobial, anti-inflammatory, and anticancer properties, depending on their substitution pattern. The alkoxy group, particularly the 1-methyl-2-oxopropoxy moiety, may further modulate these activities by affecting solubility and metabolic stability.

In the context of drug discovery, the synthesis of 4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic aromatic substitution (SNAr) reactions on halogenated benzenes, followed by functional group interconversions such as nitrile formation and etherification. The use of palladium-catalyzed cross-coupling reactions has also been explored to introduce the desired substituents with high efficiency.

The versatility of 4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile as a building block has been demonstrated in several recent research publications. For example, researchers have utilized this compound to synthesize novel analogs of existing drugs that exhibit improved pharmacokinetic profiles. Additionally, its incorporation into peptidomimetics has shown promise in targeting specific biological pathways relevant to diseases such as cancer and neurodegeneration. These findings underscore the compound's potential as a key intermediate in the development of next-generation therapeutics.

The structural complexity of 4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile also presents opportunities for exploring new synthetic methodologies. Advances in flow chemistry and microwave-assisted synthesis have enabled faster and more sustainable production of this compound, reducing the environmental impact associated with traditional batch processing techniques. Furthermore, computational modeling techniques such as molecular docking and quantum mechanical calculations are being employed to predict the binding affinity and interaction patterns of this compound with biological targets.

From a regulatory perspective, the production and handling of 4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile must adhere to stringent quality control measures to ensure consistency and safety. Good Manufacturing Practices (GMP) are essential for pharmaceutical-grade synthesis, where impurities must be minimized to acceptable levels. Analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to characterize the compound and monitor its purity throughout the synthesis process.

The future prospects for 4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile are promising, with ongoing research focusing on expanding its applications in drug discovery and material science. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area, leading to the identification of new therapeutic targets and the development of novel drug candidates based on this versatile intermediate. As our understanding of molecular interactions continues to evolve, compounds like 4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile will remain at the forefront of chemical biology research.

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